molecular formula C17H19N5O2 B6966775 2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide

2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide

Cat. No.: B6966775
M. Wt: 325.4 g/mol
InChI Key: AXSQIKUYWHRLER-UHFFFAOYSA-N
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Description

2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide is a complex organic compound that features a quinoline derivative and a triazole ring

Properties

IUPAC Name

2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-14(20-17(8-3-9-17)16-18-11-19-21-16)10-22-13-5-2-1-4-12(13)6-7-15(22)24/h1-2,4-5,11H,3,6-10H2,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQIKUYWHRLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)NC(=O)CN3C(=O)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline derivative through cyclization reactions. Subsequent steps involve the introduction of the triazole ring and the acetamide group under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving quinoline and triazole derivatives.

    Medicine: Due to its structural features, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and triazole derivatives have shown efficacy.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The triazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide apart is its unique combination of a quinoline derivative with a triazole ring and a cyclobutyl acetamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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